molecular formula C11H6BrNO3S B1512154 4-Bromo-2-isonicotinoylthiophene-3-carboxylic acid CAS No. 1433203-86-1

4-Bromo-2-isonicotinoylthiophene-3-carboxylic acid

Cat. No.: B1512154
CAS No.: 1433203-86-1
M. Wt: 312.14 g/mol
InChI Key: WYZPBVLJJZJVLR-UHFFFAOYSA-N
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Description

4-Bromo-2-isonicotinoylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C11H6BrNO3S and its molecular weight is 312.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-2-(pyridine-4-carbonyl)thiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO3S/c12-7-5-17-10(8(7)11(15)16)9(14)6-1-3-13-4-2-6/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZPBVLJJZJVLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)C2=C(C(=CS2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857347
Record name 4-Bromo-2-(pyridine-4-carbonyl)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1433203-86-1
Record name 4-Bromo-2-(pyridine-4-carbonyl)thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of diisoproplyamine (5.3 g, 53 mmol) in anhydrous THF (40 mL) at −30° C. was added n-BuLi (23.2 mL, 58 mmol, 2.5M in hexanes) dropwise. The mixture was stirred at the same temperature for 0.5 h, then cooled to −78° C. and HMPA (0.86 g, 4.8 mmol) was added slowly. Then the solution of 4-bromothiophene-3-carboxylic acid (5.0 g, 24 mmol) in anhydrous THF (50 mL) was added slowly. The mixture was stirred at the same temperature for 1 h, N-methoxy-N-methyl-4-pyridinecarboxamide (8.0 g, 48 mmol) was added dropwise into the stirring mixture at −78° C. The reaction mixture was stirred for another 1 h at room temperature and was then quenched with H2O (10 mL). The aqueous layer was acidified with 5% aq. HCl to pH 1-2, the precipitate was collected by filtration. The filter cake was washed with DCM (10*50 mL). The title compound was dissolved in DCM; the solid insoluble in DCM was the side product. The filtrate was extracted with DCM (3×200 mL). The organic layers were dried over Na2SO4 and concentrated under reduced pressure. The crude product was washed with DCM to give the title compound (0.8 g, yield 10.7%) as a yellow solid.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.86 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Yield
10.7%

Synthesis routes and methods II

Procedure details

To a solution of (i-Pr)2NH (5.3 g, 53 mmol) in anhydrous THF (40 mL) at −78° C. was added n-BuLi (23.2 mL, 58 mmol, 2.5M in hexane) dropwise. The mixture was stirred at the same temperature for 0.5 h. Then a solution of 4-Bromothiophene-3-carboxylic acid (5.0 g, 24 mmol) and HMPA (0.86 g, 4.8 mmol) in anhydrous THF (50 mL) was slowly added. The mixture was stirred at the same temperature for 1 h and N-methoxy-N-methyl-4-pyridine carboxamide (8.0 g, 48 mmol) was added dropwise to the stirring mixture at −78° C. The reaction mixture was stirred for another hour at room temperature and was then quenched with H2O. The aqueous layer was acidified with 5% aq. HCl to pH 1˜2. The precipitate was removed by filtration and the resulting filtrate extraxted with CH2Cl2 (3×200 mL). The organic layers were dried over Na2SO4 and concentrated under reduced pressure. The crude product was washed with CH2Cl2 to give the title compound (1.6 g, 20% yield) as a yellow solid. LC-MS (Method A): m/z 312 (M+H)+, Rt: 0.55 min. 1H NMR (400 MHz, DMSO-d6): δ=13.61 (s, 1H), 8.81-8.80 (m, 2H), 8.25 (s, 1H), 7.67-7.65 (m, 2H).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.86 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-isonicotinoylthiophene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-isonicotinoylthiophene-3-carboxylic acid
Reactant of Route 3
4-Bromo-2-isonicotinoylthiophene-3-carboxylic acid
Reactant of Route 4
4-Bromo-2-isonicotinoylthiophene-3-carboxylic acid
Reactant of Route 5
4-Bromo-2-isonicotinoylthiophene-3-carboxylic acid
Reactant of Route 6
4-Bromo-2-isonicotinoylthiophene-3-carboxylic acid

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